molecular formula C16H15Cl2NO2 B5706066 N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B5706066
M. Wt: 324.2 g/mol
InChI Key: ZAZMJKQILKXXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of dichlorophenyl and dimethylphenoxy groups attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of 2,3-dichloroaniline with 2,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(2,4-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(2,3-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Comparison

This compound is unique due to the specific positioning of the dichloro and dimethyl groups, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-6-7-14(11(2)8-10)21-9-15(20)19-13-5-3-4-12(17)16(13)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZMJKQILKXXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.